Cellulose, propanoate

Mechanical Properties Plasticizer Efficiency Ductility

Cellulose, propanoate (commonly designated cellulose propionate, CP, CAS 9004-48-2) is a thermoplastic cellulose ester produced by esterification of cellulose hydroxyl groups with propionic anhydride, yielding a polymer with a propionyl substituent carbon number of C=3. It occupies a distinct position within the cellulose aliphatic ester family, which spans cellulose acetate (CA, C=2), cellulose propionate (CP, C=3), cellulose butyrate (CB, C=4), and their mixed esters cellulose acetate propionate (CAP) and cellulose acetate butyrate (CAB).

Molecular Formula C36H54O19
Molecular Weight 790.8 g/mol
CAS No. 9004-48-2
Cat. No. B12060697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellulose, propanoate
CAS9004-48-2
Molecular FormulaC36H54O19
Molecular Weight790.8 g/mol
Structural Identifiers
SMILESCCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC
InChIInChI=1S/C36H54O19/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5/h19-20,29-36H,9-18H2,1-8H3/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1
InChIKeyDQEFEBPAPFSJLV-WLTGXWPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellulose Propanoate (Cellulose Propionate) CAS 9004-48-2: Procurement-Grade Baseline Properties and Position Among Cellulose Esters


Cellulose, propanoate (commonly designated cellulose propionate, CP, CAS 9004-48-2) is a thermoplastic cellulose ester produced by esterification of cellulose hydroxyl groups with propionic anhydride, yielding a polymer with a propionyl substituent carbon number of C=3 . It occupies a distinct position within the cellulose aliphatic ester family, which spans cellulose acetate (CA, C=2), cellulose propionate (CP, C=3), cellulose butyrate (CB, C=4), and their mixed esters cellulose acetate propionate (CAP) and cellulose acetate butyrate (CAB) [1]. Commercially, CP is supplied as a solid containing approximately 7 wt.% plasticizer, with an average Mw of ~130,000, Mn of ~70,000, density of 1.22 g/mL at 25°C, Rockwell hardness of 95 (R scale, ASTM D785), and a notched Izod impact strength of 203 J/m at 23°C . Its melting temperature of approximately 234–235°C is notably higher than that of cellulose butyrate (182°C), a consequence of the shorter propionyl side-chain and its associated crystalline packing .

Why Cellulose Propanoate Cannot Be Readily Replaced by Cellulose Acetate, CAP, or CAB in Performance-Critical Procurement


Cellulose esters are not fungible; the length and composition of the acyl substituent fundamentally alters water interactions, thermal transitions, mechanical response, and plasticizer compatibility [1]. Cellulose acetate absorbs significantly more moisture (ca. 2.2% vs. 1.8% for CP), leading to dimensional instability that disqualifies it from precision-molding applications [2]. Conversely, cellulose acetate butyrate offers lower water absorption (ca. 1.3%) but sacrifices stiffness (flexural modulus 1.3 GPa vs. 1.76 GPa for CP) and exhibits a markedly lower heat deflection temperature [3]. Mixed esters such as CAP and CAB introduce additional variables—acetyl/propionyl or acetyl/butyryl ratios—that shift solubility, compatibility, and mechanical profiles in ways that cannot replicate pure propionate behavior [1]. Even at identical plasticizer loadings, the tensile yield stress and elongation at break diverge substantially across these esters, as demonstrated by direct comparative mechanical testing [4]. These property gaps mean that substituting one cellulose ester for another without reformulation and re-validation predictably leads to failure in molded-part dimensions, mechanical durability, or thermal performance.

Cellulose Propanoate (CP) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against CA, CAP, CAB, and CB


Elongation at Break: CP Delivers 7.2× Greater Ductility Than Cellulose Acetate at Nearly One-Third the Plasticizer Loading

In a direct comparative study of solvent-cast cellulose ester films, cellulose propionate (CP) with only 7 wt.% plasticizer achieved an elongation at break of 60.0%, compared to 8.30% for cellulose acetate (CA) at 20 wt.% plasticizer and 27.0% for cellulose acetate propionate (CAP) at 12 wt.% plasticizer [1]. Cellulose acetate butyrate (CAB) at 0% plasticizer reached only 4.10% [1]. CP thus exhibits 7.2× the elongation of CA while requiring approximately one-third the plasticizer content, and 2.2× the elongation of CAP at roughly half the plasticizer level.

Mechanical Properties Plasticizer Efficiency Ductility

Heat Deflection Temperature: CP Outperforms CA by 33°C and CAB by 20–23°C Under Load, Enabling Higher Service Temperatures

Cellulose propionate exhibits a heat deflection temperature (HDT) of 96°C at 0.45 MPa and 82°C at 1.80 MPa [1]. In comparison, cellulose acetate (CA) reaches only 63°C at 0.45 MPa and 60°C at 1.80 MPa [2], while cellulose acetate butyrate (CAB) achieves 73°C at 0.45 MPa and 62°C at 1.80 MPa [3]. CP therefore provides a 33°C HDT advantage over CA and a 20–23°C advantage over CAB under the higher-load condition (1.80 MPa), which is the more stringent and application-relevant metric for structural parts.

Thermal Properties Heat Deflection Temperature Dimensional Stability Under Load

Melting Temperature: CP Melts at 235°C, a 53°C Advantage Over Cellulose Butyrate (182°C) Among Linear Cellulose Aliphatic Esters

In a systematic study of cellulose linear and branched ester thermal properties by Danjo and Iwata (2018), cellulose propionate (C=3 linear ester) exhibited a melting temperature of 235°C, compared to 182°C for cellulose butyrate (C=4 linear ester) . Cellulose isobutyrate, a branched C=4 ester, reached 248°C, but among linear esters, CP's melting point is the highest for its side-chain length class. The 53°C differential between CP and CB is attributed to differences in crystal lattice packing and molecular conformation .

Melting Temperature Thermal Transition Crystallinity

Tensile Yield Stress at Reduced Plasticizer: CP Achieves 35 MPa at 7% Plasticizer, Outperforming CAP (33 MPa at 12%) and CAB (18 MPa at 0%)

Direct comparative data compiled in Table 4 of Materials (2024) show that cellulose propionate at 7 wt.% plasticizer achieves a tensile yield stress of 35.0 MPa [1]. This exceeds cellulose acetate propionate (CAP) at 33.0 MPa despite CAP having a higher plasticizer loading of 12 wt.%, and nearly doubles the 18.0 MPa of unplasticized cellulose acetate butyrate (CAB) [1]. Cellulose acetate at 20 wt.% plasticizer reaches a higher 58.3 MPa, but this comes with severely compromised elongation (8.3%), making the strength-ductility balance of CP unique within the cellulose ester family.

Tensile Yield Stress Plasticizer Efficiency Mechanical Strength

Water Vapor Transmission Rate: CP Occupies a Quantitatively Intermediate Position Between Acetate (Highest) and Butyrate (Lowest) Esters

A study of water vapour transmission rates (WVTR) through solvent-cast cellulose ester films demonstrated that WVTR increases in the order butyrate < propionate < acetate [1]. Increasing relative humidity from 32% to 90% amplified WVTR by a factor of 3–5× depending on the polymer, and an increase in acetyl and/or butyryl degree of substitution caused an exponential decline in WVTR [1]. While exact WVTR numerical values for pure cellulose propionate are not reported in the abstract, the rank-order position of propionate between acetate and butyrate is firmly established, providing a directional basis for barrier selection.

Water Vapor Permeability Moisture Barrier WVTR

Cellulose Propanoate Procurement Application Scenarios: Where the Quantitative Differentiation Evidence Directs Selection


Precision Injection-Molded Components Requiring High Ductility at Low Plasticizer Levels (e.g., Spectacle Frames, Tool Handles, Cutlery Grips)

CP's 60% elongation at break with only 7% plasticizer—versus CA's 8.3% at 20% plasticizer—makes it the cellulose ester of choice for thin-walled, impact-prone molded parts that must retain toughness without plasticizer exudation over years of service [1]. Spectacle frames injection-molded around metal hinges, lightweight tool handles, and cutlery grips subject to repeated flexure and dishwashing benefit directly from this combination of ductility and low migratory plasticizer content.

Elevated-Temperature Structural Parts (Automotive Interior, Under-Hood, and Sterilizable Device Housings)

With an HDT of 96°C at 0.45 MPa and 82°C at 1.80 MPa—22°C and 20°C higher than CA and CAB, respectively—CP is uniquely suited among cellulose esters for components exposed to engine-compartment heat, autoclave sterilization cycles, or solar load in enclosed automotive interiors [2][3][4]. Steering wheel armatures, dashboard trim, and medical device housings that must survive 121°C steam sterilization are scenarios where substituting CA or CAB would lead to dimensional failure under load.

High-Temperature Melt-Processed Composites and Co-Extruded Multilayer Structures Requiring a Wide Processing Window Above 200°C

CP's melting temperature of 235°C—a full 53°C above cellulose butyrate (182°C)—provides the thermal headroom needed for co-extrusion with high-melt-temperature engineering thermoplastics and for natural-fiber-reinforced composite processing where CB would thermally degrade or prematurely flow . This makes CP the candidate cellulose ester matrix for flax-reinforced thermoplastic composites and multilayer barrier films processed at temperatures exceeding 200°C.

Controlled Moisture-Barrier Films and Pharmaceutical Coatings Requiring Intermediate WVTR

The established rank order of water vapour transmission—butyrate < propionate < acetate—positions CP-based films as the intermediate-permeability option when a coating must neither desiccate the packaged product (as an acetate film might) nor trap excessive moisture (as a butyrate film might) [5]. This is directly relevant to pharmaceutical tablet coatings, transdermal patch backing layers, and humidity-regulated food packaging where precise moisture flux control is a functional specification.

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